Oleyl sulfate
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Overview
Description
Preparation Methods
Oleyl sulfate can be synthesized through the reaction of octyl alcohol with gaseous sulfur trioxide as a sulfating reagent in a falling film reactor . The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with sodium hydroxide to form sodium this compound . Industrial production methods often involve continuous reactors, such as falling film reactors, to ensure efficient and consistent production .
Chemical Reactions Analysis
Oleyl sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonates, which are more hydrophilic and have different surfactant properties.
Reduction: Reduction reactions can convert this compound back to oleyl alcohol.
Common reagents used in these reactions include sulfur trioxide for sulfation, hydrogen for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonates, oleyl alcohol, and substituted oleyl derivatives .
Scientific Research Applications
Oleyl sulfate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of oleyl sulfate is based on its ability to form micelles in aqueous solutions. Micelles are aggregates of surfactant molecules with a hydrophobic core and a hydrophilic shell. This compound molecules arrange themselves so that the hydrophobic tails face inward, while the hydrophilic heads face outward. This arrangement allows this compound to solubilize hydrophobic compounds in water . The efficiency of its surface activity is controlled by a mixed diffusion kinetic adsorption mechanism .
Comparison with Similar Compounds
Oleyl sulfate can be compared with other similar surfactants, such as sodium dodecyl sulfate and sodium n-octadecyl sulfate. While all these compounds have surfactant properties, this compound has a longer hydrophobic chain, which results in tighter molecular packing and lower critical micelle concentration (CMC). This makes this compound more efficient in reducing surface tension and enhancing solubility .
Similar Compounds
- Sodium dodecyl sulfate
- Sodium n-octadecyl sulfate
- Sodium lauryl sulfate
This compound’s unique structure and properties make it particularly effective in applications requiring high surface activity and efficient solubilization of hydrophobic compounds .
Properties
CAS No. |
7747-53-7 |
---|---|
Molecular Formula |
C18H36O4S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] hydrogen sulfate |
InChI |
InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H,19,20,21)/b10-9- |
InChI Key |
ZUBJEHHGZYTRPH-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
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